molecular formula C19H19N3O6 B11277333 Methyl 2-(morpholin-4-YL)-5-(3-nitrobenzamido)benzoate

Methyl 2-(morpholin-4-YL)-5-(3-nitrobenzamido)benzoate

Cat. No.: B11277333
M. Wt: 385.4 g/mol
InChI Key: KSBLLJCNBBCTQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(morpholin-4-YL)-5-(3-nitrobenzamido)benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholine ring, a nitrobenzamide group, and a benzoate ester, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(morpholin-4-YL)-5-(3-nitrobenzamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Amidation: Formation of the benzamide group through the reaction of the nitrobenzene derivative with an amine.

    Morpholine Introduction: Incorporation of the morpholine ring via nucleophilic substitution.

    Esterification: Formation of the benzoate ester by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and high-throughput screening may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(morpholin-4-YL)-5-(3-nitrobenzamido)benzoate can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups such as nitroso or amino groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions at the benzene ring or morpholine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles like sodium methoxide.

Major Products

    Oxidation: Formation of nitroso or amino derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Methyl 2-(morpholin-4-YL)-5-(3-nitrobenzamido)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(morpholin-4-YL)-5-(3-nitrobenzamido)benzoate involves its interaction with specific molecular targets and pathways. The nitrobenzamide group may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-methoxy-3-nitrobenzamido)-4-(morpholin-4-yl)benzoate
  • 2-[4-(morpholin-4-yl)-3-nitrobenzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide

Uniqueness

Methyl 2-(morpholin-4-YL)-5-(3-nitrobenzamido)benzoate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H19N3O6

Molecular Weight

385.4 g/mol

IUPAC Name

methyl 2-morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C19H19N3O6/c1-27-19(24)16-12-14(5-6-17(16)21-7-9-28-10-8-21)20-18(23)13-3-2-4-15(11-13)22(25)26/h2-6,11-12H,7-10H2,1H3,(H,20,23)

InChI Key

KSBLLJCNBBCTQN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.